molecular formula C14H22FN B12584555 4-Fluoro-N-(octan-2-yl)aniline CAS No. 646026-88-2

4-Fluoro-N-(octan-2-yl)aniline

Cat. No.: B12584555
CAS No.: 646026-88-2
M. Wt: 223.33 g/mol
InChI Key: NVZUWZKRLYFAPB-UHFFFAOYSA-N
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Description

4-Fluoro-N-(octan-2-yl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and an octan-2-yl group attached to the nitrogen atom. The molecular formula of 4-Fluoro-N-(octan-2-yl)aniline is C14H22FN, and it has a molecular weight of 223.33 g/mol .

Properties

CAS No.

646026-88-2

Molecular Formula

C14H22FN

Molecular Weight

223.33 g/mol

IUPAC Name

4-fluoro-N-octan-2-ylaniline

InChI

InChI=1S/C14H22FN/c1-3-4-5-6-7-12(2)16-14-10-8-13(15)9-11-14/h8-12,16H,3-7H2,1-2H3

InChI Key

NVZUWZKRLYFAPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(octan-2-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorinated benzene derivative with an appropriate amine. For instance, 4-fluoronitrobenzene can be reduced to 4-fluoroaniline, which is then reacted with octan-2-ylamine under suitable conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-N-(octan-2-yl)aniline may involve large-scale reactions using similar synthetic routes. The process typically includes the use of catalysts and optimized reaction conditions to ensure high yield and purity. The reduction of nitro compounds and subsequent amination are key steps in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(octan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-N-(octan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(octan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-(octan-2-yl)aniline is unique due to the presence of both a fluorine atom and an octan-2-yl group, which confer distinct chemical and biological properties.

Biological Activity

4-Fluoro-N-(octan-2-yl)aniline is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and an octan-2-yl substituent, may exhibit unique interactions with biological systems, influencing its pharmacological properties.

The molecular formula of 4-Fluoro-N-(octan-2-yl)aniline is C14H18FNC_{14}H_{18}FN, and it features a fluorine atom at the para position relative to the aniline nitrogen. The octan-2-yl group contributes to its lipophilicity, which may affect its membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that fluoroanilines, including 4-Fluoro-N-(octan-2-yl)aniline, can undergo metabolic transformations that enhance their biological activity. The primary metabolic pathway involves cytochrome P450 enzymes, which can bioactivate these compounds to reactive intermediates like benzoquinoneimines. This bioactivation is crucial as it can lead to increased toxicity or therapeutic effects depending on the context of the compound's application .

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-N-(octan-2-yl)aniline suggests that its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its structural features. Studies have shown that fluorinated anilines often exhibit altered solubility and stability in biological systems compared to their non-fluorinated counterparts. For instance, compounds with para-fluorination have been noted to have enhanced metabolic activation pathways .

Antibacterial Activity

A study evaluating various nitrogen-based heterocyclic compounds highlighted the significance of substituent effects on antibacterial activity. Although specific data on 4-Fluoro-N-(octan-2-yl)aniline was limited, similar compounds indicated that electron-withdrawing groups (like fluorine) could enhance antibacterial properties against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0125Staphylococcus aureus
Compound B0.0311Klebsiella pneumoniae
4-Fluoro-N-(octan-2-yl)anilineTBDTBD

Metabolic Activation

Research has shown that fluoroanilines can be metabolically activated through cytochrome P450-mediated reactions, leading to the formation of reactive metabolites. This pathway is particularly relevant for compounds with para-fluorination, as they tend to produce benzoquinoneimines more readily than their non-fluorinated analogs .

Table 2: Metabolic Pathways of Fluoroanilines

CompoundPrimary MetaboliteActivation Pathway
4-FluoroanilineBenzoquinoneimineCytochrome P450
PentafluoroanilineHydroxylated derivativesCytochrome P450
4-Fluoro-N-(octan-2-yl)anilineTBDTBD

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